Lanreotide - 108736-35-2

Lanreotide

Catalog Number: EVT-272520
CAS Number: 108736-35-2
Molecular Formula: C54H69N11O10S2
Molecular Weight: 1096.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various other hormones in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a somatostatin analog, lanreotide mimics the actions of somatostatin, binding to somatostatin receptors and exerting similar inhibitory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Lanreotide exhibits higher affinity for somatostatin receptor subtypes 2 and 5, making it a valuable tool in studying these receptors and their associated biological pathways. [, , , ] Furthermore, it serves as a valuable research tool for investigating the role of somatostatin in various physiological and pathological processes.

Synthesis Analysis

Lanreotide can be synthesized using solid-phase peptide synthesis (SPPS). [] This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support resin. [] Each amino acid's amine group is protected with a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After each amino acid coupling, the protecting group is removed, and the next amino acid is added. Once the linear peptide chain is assembled, it is cleaved from the resin and the side chain protecting groups are removed. Finally, the peptide undergoes oxidative cyclization to form the intramolecular disulfide bond, yielding the final Lanreotide molecule. [] This process allows for controlled and efficient synthesis of lanreotide with high purity.

Molecular Structure Analysis

Lanreotide is an octapeptide with the amino acid sequence: H2N-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-CONH2. [] It features a cyclic structure formed by a disulfide bond between two cysteine residues. [] The presence of D-amino acids (D-Nal and D-Trp) contributes to its enhanced stability and resistance to enzymatic degradation. [] The specific arrangement of amino acids and the cyclic structure are crucial for lanreotide's binding affinity and biological activity at somatostatin receptors.

Mechanism of Action

Lanreotide's primary mechanism of action involves binding to somatostatin receptors, particularly subtypes 2 and 5. [, , , ] These receptors are G protein-coupled receptors (GPCRs) found in various tissues throughout the body. [, , , ] Upon binding to these receptors, lanreotide initiates a cascade of intracellular signaling events that ultimately inhibit the release of various hormones, including growth hormone, insulin, glucagon, and gastrin. [, , , ] This mechanism underlies its use in research exploring the physiological and pathological roles of these hormones.

Physical and Chemical Properties Analysis

Lanreotide acetate spontaneously forms gels in water, a property utilized for its long-acting release formulation known as lanreotide Autogel®. [] These gels consist of self-assembled crystalline liquid nanotubes of lanreotide. [] The self-assembly process is driven by the specific molecular structure of lanreotide, with hydrophobic and aromatic interactions playing a crucial role. [] The resulting nanotube structure, characterized by its monodispersity and stability over a wide range of concentrations, is essential for the sustained release of lanreotide from the gel matrix. [] Understanding these properties is crucial for developing and optimizing lanreotide's formulation for research applications.

Applications
  • Endocrinology: Lanreotide is used to investigate the role of somatostatin in regulating hormone secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers utilize lanreotide to modulate hormone levels in experimental models, elucidating the effects of hormones like growth hormone, insulin, and glucagon on various physiological processes.
  • Oncology: Lanreotide is used to study the antiproliferative effects of somatostatin analogs on tumor cells. [, , , , , ] Its ability to bind to somatostatin receptors on tumor cells makes it a valuable tool for investigating the mechanisms of tumor growth inhibition.
  • Gastroenterology: Lanreotide is employed to investigate the role of somatostatin in gastrointestinal function, particularly its effects on gastric acid secretion, pancreatic enzyme release, and intestinal motility. [, , , ] Researchers utilize lanreotide to study these processes and their implications in various gastrointestinal disorders.
  • Immunology: Lanreotide is used to investigate the role of somatostatin receptors on immune cells and their potential modulation by somatostatin analogs. [] Researchers utilize lanreotide to study its effects on immune cell function and its implications in immune responses.
  • Radiolabeling: Lanreotide can be labeled with radioisotopes like Technetium-99m (99mTc), allowing for its use in imaging studies to visualize somatostatin receptor-expressing tissues and tumors. [] This application is valuable for studying receptor distribution and for developing diagnostic tools.

Octreotide

Compound Description: Octreotide is a synthetic octapeptide and a somatostatin analog. It is used clinically for its ability to inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon. [, , , , , , ]

[99mTc]Tc-Lanreotide

Compound Description: This compound is a radiolabeled form of Lanreotide, where the peptide is conjugated with the radioisotope Technetium-99m (99mTc). This modification allows for the use of [99mTc]Tc-Lanreotide in medical imaging, particularly in the detection of somatostatin receptor-positive tumors. []

Relevance: [99mTc]Tc-Lanreotide is directly derived from Lanreotide, sharing its core structure and affinity for somatostatin receptors. [] The radiolabeling with 99mTc does not significantly alter the peptide's binding properties but provides a way to visualize its distribution and target engagement in vivo, making it a valuable tool in the diagnosis and monitoring of tumors that overexpress somatostatin receptors. []

References:

[111In]In-DTPA-Octreotide

Compound Description: [111In]In-DTPA-Octreotide is a radiolabeled form of Octreotide conjugated with the radioisotope Indium-111 (111In) via a DTPA chelator. Like [99mTc]Tc-Lanreotide, it is used in medical imaging to visualize somatostatin receptor-positive tumors. []

Relevance: While not directly derived from Lanreotide, [111In]In-DTPA-Octreotide targets the same somatostatin receptors and serves a similar diagnostic purpose as [99mTc]Tc-Lanreotide. [] Comparing the pharmacokinetics and biodistribution of these two radiolabeled peptides can provide insights into the behavior of their respective parent compounds, Lanreotide and Octreotide, within the body. []

References:

90Y-Lanreotide

Compound Description: 90Y-Lanreotide is another radiolabeled form of Lanreotide, where the peptide is conjugated with the radioisotope Yttrium-90 (90Y). This radioisotope emits beta radiation and is used for therapeutic purposes, delivering targeted radiation to tumor cells expressing somatostatin receptors. []

Relevance: 90Y-Lanreotide is structurally identical to Lanreotide except for the addition of the 90Y radioisotope. [] This modification confers therapeutic properties to Lanreotide, making it possible to deliver cytotoxic radiation specifically to tumor sites while minimizing off-target effects. []

References:

Properties

CAS Number

108736-35-2

Product Name

Lanreotide

IUPAC Name

(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C54H69N11O10S2

Molecular Weight

1096.3 g/mol

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1

InChI Key

PUDHBTGHUJUUFI-MDICWYLLSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Synonyms

188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Isomeric SMILES

C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.